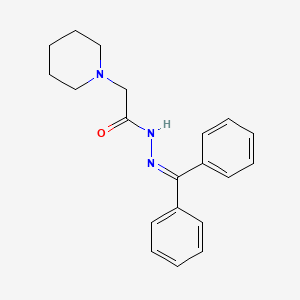

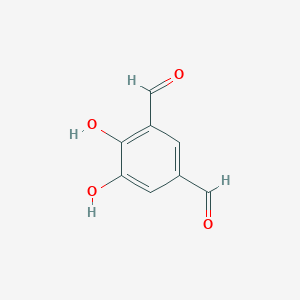

![molecular formula C12H6F3N3O3S B2565990 5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole CAS No. 339008-08-1](/img/structure/B2565990.png)

5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole” is a chemical compound with the molecular formula C12H6F3N3O3S . It has a molecular weight of 329.25 .

Synthesis Analysis

The synthesis of this compound may involve an intramolecular S N Ar reaction, with attack by the oxazepine alkoxide anion at the imidazole ring junction carbon 9a and subsequent alkylation of the released 2-nitroimidazooxazine 7-alkoxide .Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring fused with a thiazole ring, which is substituted with a nitro group at the 5-position and a [3-(trifluoromethyl)phenoxy] group at the 6-position .Applications De Recherche Scientifique

Chemical Synthesis and Modifications

The structural modification and synthesis of imidazo[2,1-b][1,3]thiazole derivatives have been a significant area of study due to their potential applications in various fields of research. Studies have shown the nitrosation and bromination reactions of 6-(2'-furyl)imidazo[2,1-b]thiazole and its derivatives, indicating the versatility of these compounds for further chemical transformations. The structural elucidation of these products was achieved through spectroscopic methods such as UV, IR, and PMR spectroscopy, demonstrating the compounds' potential for further application in medicinal chemistry and material science (Saldabol et al., 1972).

Antimicrobial and Antifungal Applications

Imidazo[2,1-b]thiazole derivatives have been explored for their antimicrobial and antifungal properties. A study focused on the TDAE-assisted synthesis of new imidazo[2,1-b]thiazole derivatives highlighted their potent antimicrobial activities against various candida strains and other pathogens. This research underscores the potential of these compounds in developing new antimicrobial agents to combat infectious diseases (Juspin et al., 2010).

Immunological Effects

The modulation of the CD2-receptor of human T trypsinized lymphocytes by several imidazo[2,1-b]thiazoles has been investigated, highlighting the immunological impact of these compounds. Such studies contribute to understanding how these derivatives can affect immune responses, potentially leading to applications in immunotherapy or as immune modulators (Harraga et al., 1994).

Potential Anticancer Applications

The exploration of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antitubercular activity has also been extended to assess their cytotoxicity against cancer cell lines. This research direction indicates the dual-use potential of these compounds, not only as antimicrobial agents but also in the search for new anticancer therapies. The findings suggest that specific derivatives exhibit promising inhibitory activity against Mycobacterium tuberculosis and have non-cytotoxic concentrations against mammalian cell lines, which could be further explored for cancer treatment (Patel et al., 2017).

Antitubercular Activity

Another significant area of application is the development of imidazo[2,1-b]thiazole derivatives as antitubercular agents. Research has identified compounds within this class that show high inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, contributing to the ongoing search for effective treatments against tuberculosis. This work highlights the potential of these compounds in addressing global health challenges related to tuberculosis (Andreani et al., 2001).

Analyse Biochimique

Biochemical Properties

It is known that thiazole derivatives have been reported to possess diverse pharmacological properties such as anticancer, antitubercular, antibacterial, antifungal, anticonvulsant, analgesic, antisecretory, anti-inflammatory, cardiotonic, diuretic, and herbicidal activities

Cellular Effects

Given the broad range of biological activities associated with thiazole derivatives , it is plausible that this compound could influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

5-nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O3S/c13-12(14,15)7-2-1-3-8(6-7)21-9-10(18(19)20)17-4-5-22-11(17)16-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBRZNWEGPDUEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

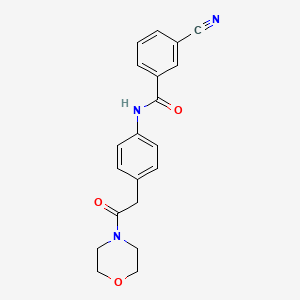

![N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2565908.png)

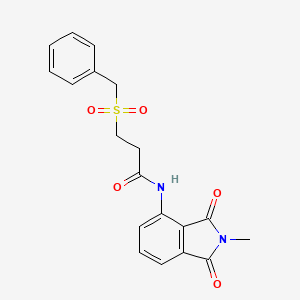

![Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide](/img/structure/B2565910.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2565912.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2565918.png)

![3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2565924.png)

![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)

![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)